![molecular formula C13H17NO5S B12639310 4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate CAS No. 920799-58-2](/img/structure/B12639310.png)
4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate is an organic compound with a complex structure that includes a morpholine ring, an ethyl group, and a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate typically involves the reaction of 4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the implementation of automated purification systems can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonate group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the modification of these molecules, altering their function and activity. The compound may also interact with cellular pathways involved in inflammation or cancer progression, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate: Similar structure but with a benzenesulfonate group instead of a methanesulfonate group.
4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl tosylate: Contains a tosylate group instead of a methanesulfonate group.
Uniqueness
4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methanesulfonate group allows for specific interactions with nucleophiles, making it a valuable reagent in organic synthesis and a potential therapeutic agent.
Properties
CAS No. |
920799-58-2 |
|---|---|
Molecular Formula |
C13H17NO5S |
Molecular Weight |
299.34 g/mol |
IUPAC Name |
[4-[(2S)-4-ethyl-5-oxomorpholin-2-yl]phenyl] methanesulfonate |
InChI |
InChI=1S/C13H17NO5S/c1-3-14-8-12(18-9-13(14)15)10-4-6-11(7-5-10)19-20(2,16)17/h4-7,12H,3,8-9H2,1-2H3/t12-/m1/s1 |
InChI Key |
KPMTVGCUTFVKDL-GFCCVEGCSA-N |
Isomeric SMILES |
CCN1C[C@@H](OCC1=O)C2=CC=C(C=C2)OS(=O)(=O)C |
Canonical SMILES |
CCN1CC(OCC1=O)C2=CC=C(C=C2)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


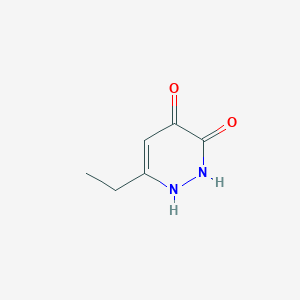
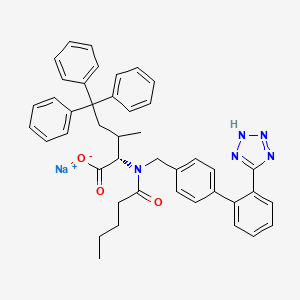
![Naphthalene, 1-(2-broMo-2-propen-1-yl)-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12639243.png)


![(6S)-6-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12639267.png)
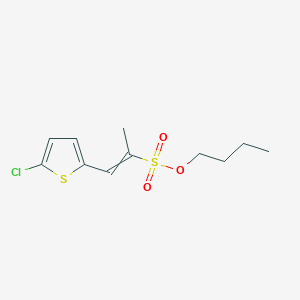
![2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole](/img/structure/B12639276.png)
![methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-alanyl}piperidine-4-carboxylate](/img/structure/B12639277.png)
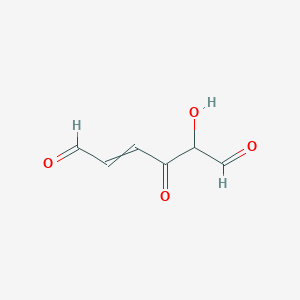
![(4-chlorophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12639301.png)
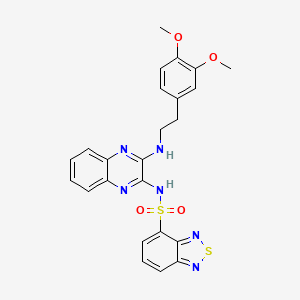

![2-[2-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12639306.png)
